molecular formula C23H19Cl2NO2 B2973104 (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-18-4

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No.: B2973104
CAS No.: 477871-18-4
M. Wt: 412.31
InChI Key: LCYPDTNNLQMRTK-MDWZMJQESA-N
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Description

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorobenzyl chloride, phenol derivatives, and propenamide. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs. This often involves the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chlorobenzyl)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-propenamide
  • (E)-N-(4-chlorobenzyl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenamide
  • (E)-N-(4-chlorobenzyl)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenamide

Uniqueness

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-20-9-4-18(5-10-20)15-26-23(27)13-8-17-6-11-22(12-7-17)28-16-19-2-1-3-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYPDTNNLQMRTK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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